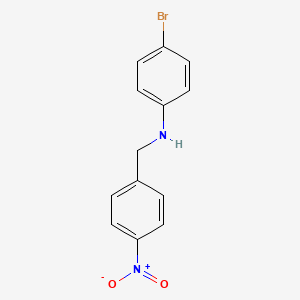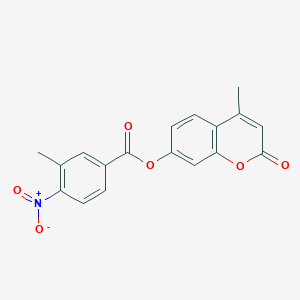
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Aplicaciones Científicas De Investigación
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate has been studied extensively for its therapeutic potential in various diseases. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been tested in vitro and in vivo for its effectiveness in inhibiting tumor growth and reducing oxidative stress.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in inflammation and cancer growth. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and increase the activity of antioxidant enzymes. The compound has also been shown to induce cell cycle arrest and inhibit angiogenesis, which is the growth of new blood vessels that support tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate in laboratory experiments is its high potency and specificity. The compound has been optimized for its therapeutic potential and has been shown to be effective in low concentrations. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling and testing the compound.
Direcciones Futuras
There are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate. One area of interest is the development of new derivatives and analogs of the compound that may have improved therapeutic properties. Another area of research is the identification of specific targets and pathways that are affected by the compound. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical trials.
Conclusion:
In conclusion, 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate is a chemical compound that has shown promise in its therapeutic potential for various diseases. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully understand the compound's potential and to develop new derivatives for clinical use.
Métodos De Síntesis
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate involves a multi-step process that requires specific reagents and conditions. The first step involves the preparation of 4-methylcoumarin, which is then reacted with 3-methyl-4-nitrobenzoic acid to form the final product. The synthesis process has been optimized to ensure high yield and purity of the compound.
Propiedades
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-10-8-17(20)25-16-9-13(4-5-14(10)16)24-18(21)12-3-6-15(19(22)23)11(2)7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPXEHMYLYDIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5686574.png)
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide](/img/structure/B5686583.png)
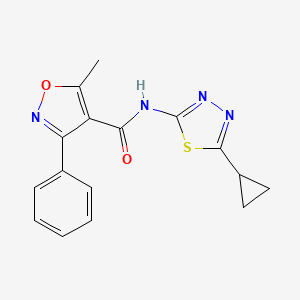
![(3aR*,9bR*)-2-(isoquinolin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686594.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5686598.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylethanamine](/img/structure/B5686606.png)
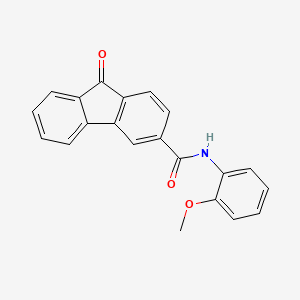
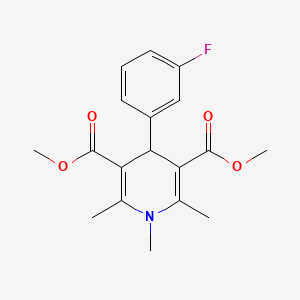
![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)

